molecular formula C11H8F3N B2451092 2-[4-(Trifluoromethyl)phenyl]pyrrole CAS No. 115464-88-5

2-[4-(Trifluoromethyl)phenyl]pyrrole

Cat. No. B2451092
CAS RN: 115464-88-5
M. Wt: 211.187
InChI Key: LNMAAEZCMFBLTE-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenyl]pyrrole” is a type of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . A series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents . One of these, 2-[(trifluoromethyl) thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl] pyrrole, was reported as a potent anti-inflammatory agent against paw edema produced in the adjuvant arthritis rat model .

Scientific Research Applications

Electronic Properties and Applications

  • Electronic Interaction in Ferrocenyl Pyrroles : Compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole show significant electron delocalization and display electrochemically reversible one-electron transfer processes, indicating potential in electronic applications (Hildebrandt, Schaarschmidt & Lang, 2011).

  • Optical and Electrochemical Properties : Expanded porphyrins substituted with 3,5-bis(trifluoromethyl)phenyl groups exhibit a decrease in the HOMO-LUMO gap with increasing size, suggesting utility in optical and electrochemical applications (Kang et al., 2008).

Synthesis and Functionalization

  • Synthesis of Pyrroloquinolines : Efficient preparation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines via palladium-catalyzed reactions highlights the versatility in synthesizing complex structures for further research (Ye, Liu & Wu, 2012).

  • Regioselective Functionalization : Highly regioselective brominations and subsequent reactions of 1-phenylpyrrole derivatives demonstrate the potential for creating multifunctional pyrrole derivatives (Faigl et al., 2012).

  • Creation of Electrophilic Trifluoromethylating Agents : Development of novel electrophilic trifluoromethylating agents using pyrroles indicates advancements in synthetic chemistry (Yang, Kirchmeier & Shreeve, 1998).

Photophysical Studies

  • Dual-State Luminescence : Study of 2,3,4,5-Tetraphenyl-1H-pyrrole for dual-state luminescence in solution and solid state opens doors for applications in light-emitting devices (Lei et al., 2018).

  • Phototautomerization in Terphenyl Systems : Investigation into the photophysical properties of [4-(2-Pyrrolyl)phenyl]pyridines suggests potential in phototautomerization reactions, significant in photochemistry (Basarić et al., 2015).

Electropolymerization and Electronic Applications

  • Multielectrochromic Copolymer : Synthesis of a novel copolymer with pyrrole units shows multielectrochromic behavior, indicating uses in electrochromic devices (Tutuncu et al., 2019).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAAEZCMFBLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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